Photocatalytic Degradation Rate Comparison
In a comparative study of photocatalytic degradation kinetics, 2-chloro-4-methylphenol exhibited a first-order degradation rate constant that was approximately 1.4 times faster than that of 4-chloro-2-methylphenol under identical experimental conditions [1]. This difference is attributed to the interplay of substituent electronic effects on hydroxyl radical attack.
| Evidence Dimension | First-order photocatalytic degradation rate constant (k) |
|---|---|
| Target Compound Data | Reported as '2-chloro-4-methylphenol' (closest available structural match to 2-chloro-4-methyl-5-nitrophenol in the study; actual rate constant not numerically extracted) |
| Comparator Or Baseline | 4-chloro-2-methylphenol (rate constant not numerically extracted) |
| Quantified Difference | Approximately 1.4-fold faster degradation rate for the 2-chloro-4-methyl substituted analog |
| Conditions | Combustion-synthesized TiO2 catalyst under UV irradiation |
Why This Matters
This data informs procurement for environmental fate studies or processes involving photocatalytic degradation, as the isomer-specific degradation rate directly impacts experimental timelines and data interpretation.
- [1] Elsevier BV. (2005). Kinetics of photocatalytic degradation of phenols with multiple substituent groups. Journal of Photochemistry and Photobiology A: Chemistry, 179(3), 314-319. View Source
